Carboxymycobactin T
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Overview
Description
Carboxymycobactin T is a siderophore produced by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Siderophores are molecules that bind and transport iron, which is essential for bacterial growth and survival. This compound has a high affinity for ferric iron and plays a crucial role in the iron acquisition process of Mycobacterium tuberculosis, especially under iron-limiting conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxymycobactin T involves the biosynthesis of mycobactin and carboxymycobactin siderophores by mycobactin synthases. These enzymes facilitate the assembly of the siderophore molecules through a series of enzymatic reactions. The process includes the incorporation of amino acids and hydroxy acids into a cyclic depsipeptide structure .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using genetically engineered strains of Mycobacterium tuberculosis. These strains are cultivated in iron-depleted media to induce the production of siderophores. The siderophores are then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Carboxymycobactin T primarily undergoes complexation reactions with ferric iron. It can also participate in redox reactions where the ferric iron is reduced to ferrous iron. Additionally, this compound can undergo hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Complexation: Ferric chloride or ferric sulfate in aqueous solution.
Redox Reactions: Reducing agents such as ascorbic acid or dithionite.
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Complexation: Ferri-carboxymycobactin complex.
Redox Reactions: Ferrous iron and the corresponding reduced form of carboxymycobactin.
Hydrolysis: Decomposed products of carboxymycobactin.
Scientific Research Applications
Carboxymycobactin T has several scientific research applications:
Chemistry: Used as a model compound to study siderophore-mediated iron acquisition and transport mechanisms.
Biology: Investigated for its role in the survival and virulence of Mycobacterium tuberculosis.
Medicine: Explored as a potential target for developing new anti-tuberculosis drugs by inhibiting its biosynthesis or function.
Industry: Utilized in the development of biosensors for detecting iron levels in various environments.
Mechanism of Action
Carboxymycobactin T exerts its effects by binding ferric iron with high affinity and transporting it into the bacterial cell. The siderophore binds to ferric iron in the extracellular environment and forms a ferri-carboxymycobactin complex. This complex is then recognized and transported into the cell by specific receptors such as HupB. Once inside the cell, the ferric iron is released and utilized for various metabolic processes .
Comparison with Similar Compounds
- Mycobactin T
- Ferrichrome
- Enterobactin
- Pyoverdine
Properties
Molecular Formula |
C35H53FeN5O12 |
---|---|
Molecular Weight |
791.7 g/mol |
IUPAC Name |
(Z,10S)-10-hydroxy-10-[hydroxy-[(5R)-6-[3-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-3-oxopropoxy]-5-[[(2S,4S)-2-(2-hydroxyphenyl)-1,3-oxazolidine-4-carbonyl]amino]-6-oxohexyl]amino]dec-8-enoic acid;iron |
InChI |
InChI=1S/C35H53N5O12.Fe/c41-28-16-8-7-13-24(28)33-38-27(23-52-33)32(46)37-26(35(48)51-22-19-29(42)36-25-14-9-12-21-40(50)34(25)47)15-10-11-20-39(49)30(43)17-5-3-1-2-4-6-18-31(44)45;/h5,7-8,13,16-17,25-27,30,33,38,41,43,49-50H,1-4,6,9-12,14-15,18-23H2,(H,36,42)(H,37,46)(H,44,45);/b17-5-;/t25-,26-,27+,30+,33+;/m1./s1 |
InChI Key |
RIRVLMVQOVSMLJ-QMDLAEJKSA-N |
Isomeric SMILES |
C1CCN(C(=O)[C@@H](C1)NC(=O)CCOC(=O)[C@@H](CCCCN([C@H](/C=C\CCCCCCC(=O)O)O)O)NC(=O)[C@@H]2CO[C@H](N2)C3=CC=CC=C3O)O.[Fe] |
Canonical SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCN(C(C=CCCCCCCC(=O)O)O)O)NC(=O)C2COC(N2)C3=CC=CC=C3O)O.[Fe] |
Origin of Product |
United States |
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